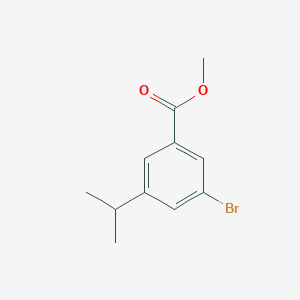
Methyl 3-bromo-5-isopropylbenzoate
Übersicht
Beschreibung
Methyl 3-bromo-5-isopropylbenzoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-bromo-5-isopropylbenzoate (CAS No. 1824056-61-2) is an organic compound belonging to the class of benzoates. Its unique structure, characterized by the presence of bromine and isopropyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₃BrO₂
- Molecular Weight : Approximately 257.12 g/mol
- Structure : The compound features a benzoate structure with a bromine atom at the 3-position and an isopropyl group at the 5-position.
The biological activity of this compound may be attributed to several factors:
- Enzyme Interaction : The bromine atom and ester group in this compound can influence its reactivity and binding affinity to various enzymes. It may act as an inhibitor or activator depending on the target enzyme's nature.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid form, which may interact with biological pathways, potentially modulating inflammatory responses or other physiological processes.
- Ligand Properties : Preliminary studies suggest that this compound could act as a ligand for specific receptors or enzymes, warranting further investigation into its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. In vitro studies have shown potential efficacy against various bacterial strains, although specific data on this compound remains limited.
Anti-inflammatory Potential
There is emerging evidence suggesting that this compound might play a role in regulating inflammatory diseases. This is hypothesized to occur through modulation of signaling pathways involved in inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential efficacy against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Interaction | Possible inhibitor/activator for specific enzymes |
Case Study: Pharmacological Screening
In a pharmacological screening involving structurally similar compounds, this compound was tested alongside other brominated benzoates. The results indicated that compounds with similar structural motifs exhibited varying degrees of enzyme inhibition, suggesting a structure-activity relationship that could be exploited for drug development .
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed studies on the interaction between this compound and specific biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic applications.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity towards particular targets.
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRAJZRPPGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















